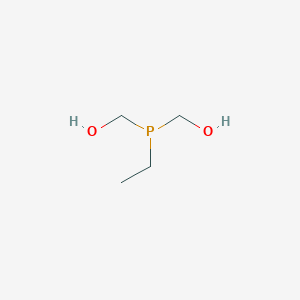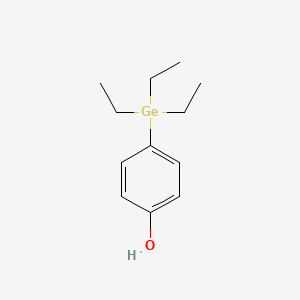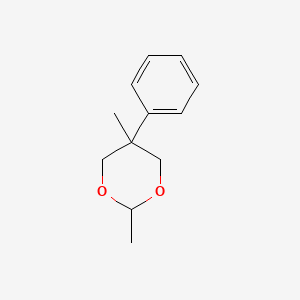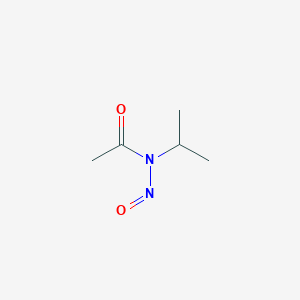
N-Nitroso-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N-(propan-2-yl)acetamide is a chemical compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties, which have been extensively studied in both experimental animals and humans
Méthodes De Préparation
The synthesis of N-Nitroso-N-(propan-2-yl)acetamide typically involves the nitrosation of secondary amines. One common method includes the reaction of N-(propan-2-yl)acetamide with nitrous acid under acidic conditions. The reaction is usually carried out at low temperatures to prevent the decomposition of the nitrosamine . Industrial production methods may involve more sophisticated techniques to ensure purity and yield, such as the use of controlled reaction environments and advanced purification processes.
Analyse Des Réactions Chimiques
N-Nitroso-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing compounds.
Reduction: Reduction reactions can break the nitroso group, leading to the formation of secondary amines.
Substitution: The nitroso group can be substituted by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Nitroso-N-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying nitrosamine chemistry.
Biology: Research into its biological effects, particularly its carcinogenic potential, is ongoing.
Medicine: While its direct use in medicine is limited due to its carcinogenic properties, it serves as a reference compound in toxicological studies.
Mécanisme D'action
The mechanism of action of N-Nitroso-N-(propan-2-yl)acetamide involves its decomposition into reactive intermediates that can alkylate DNA. This alkylation can lead to mutations and the initiation of carcinogenesis . The compound’s molecular targets include DNA bases, and the pathways involved are primarily those related to DNA repair and cell cycle regulation.
Comparaison Avec Des Composés Similaires
N-Nitroso-N-(propan-2-yl)acetamide can be compared with other nitrosamines such as N-nitrosodimethylamine and N-nitrosodiethylamine. While all these compounds share the nitroso functional group, their chemical properties and biological effects can vary significantly. For instance, N-nitrosodimethylamine is more volatile and has a different metabolic pathway compared to this compound . This uniqueness makes this compound a valuable compound for specific research applications.
Similar Compounds
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomorpholine
- N-nitrosopyrrolidine
These compounds are structurally similar but differ in their physical and chemical properties, as well as their biological activities .
Propriétés
Numéro CAS |
5211-42-7 |
|---|---|
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
N-nitroso-N-propan-2-ylacetamide |
InChI |
InChI=1S/C5H10N2O2/c1-4(2)7(6-9)5(3)8/h4H,1-3H3 |
Clé InChI |
GNGHPUIMJXSFHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(=O)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


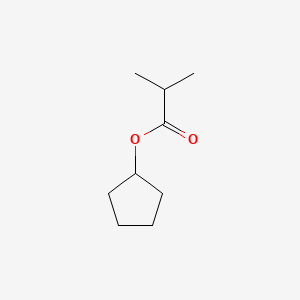
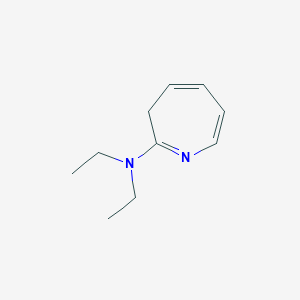


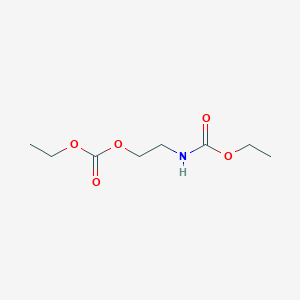
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
